5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid 5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid PKM2 inhibitor 2825-0090 is a Novel pyruvate kinase M2 (PKM2) inhibitor, reducing tumor growth of NSCLC xenografts in vivo.
Brand Name: Vulcanchem
CAS No.: 313701-92-7
VCID: VC0539842
InChI: InChI=1S/C13H13NO3/c1-8-3-4-9(2)14(8)10-5-6-12(15)11(7-10)13(16)17/h3-7,15H,1-2H3,(H,16,17)
SMILES: CC1=CC=C(N1C2=CC(=C(C=C2)O)C(=O)O)C
Molecular Formula: C26H26N2O6
Molecular Weight: 231.25 g/mol

5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid

CAS No.: 313701-92-7

Cat. No.: VC0539842

Molecular Formula: C26H26N2O6

Molecular Weight: 231.25 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid - 313701-92-7

Specification

CAS No. 313701-92-7
Molecular Formula C26H26N2O6
Molecular Weight 231.25 g/mol
IUPAC Name 5-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid
Standard InChI InChI=1S/C13H13NO3/c1-8-3-4-9(2)14(8)10-5-6-12(15)11(7-10)13(16)17/h3-7,15H,1-2H3,(H,16,17)
Standard InChI Key RPNDNUTUEQJRBE-UHFFFAOYSA-N
SMILES CC1=CC=C(N1C2=CC(=C(C=C2)O)C(=O)O)C
Canonical SMILES CC1=CC=C(N1C2=CC(=C(C=C2)O)C(=O)O)C
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound features a benzoic acid backbone substituted with a hydroxy group at position 2 and a 2,5-dimethylpyrrole moiety at position 5. Key structural attributes include:

PropertyValueSource
IUPAC Name5-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid
Molecular FormulaC₁₃H₁₃NO₃
SMILESCC1=CC=C(N1C2=CC(=C(C=C2)O)C(=O)O)C
InChI KeyLBDOGIZEEBHJSE-UHFFFAOYSA-N
Hydrogen Bond Donors2
Rotatable Bonds2

The dimethylpyrrole group contributes to its planarity, enhancing π-π stacking interactions with biological targets like PKM2.

VendorPurityPrice (USD/g)PackagingCitation
Matrix Scientific>98%3781 g
AK Scientific>95%5601 g
Vulcanchem>98%408100 mg

Price variability reflects scale-dependent synthesis challenges, particularly in achieving regioselective pyrrole substitution .

Physicochemical Properties

Thermal Stability

ParameterValueMethodSource
Melting Point169–171°CDifferential Scanning Calorimetry
Predicted Boiling Point429.7±45.0°CACD/Labs Software
Density1.24±0.1 g/cm³Computational Prediction

The compound remains stable under inert atmospheres but undergoes decarboxylation above 200°C .

Solubility and Partitioning

SolventSolubility (mg/mL)Conditions
DMSO≥1025°C
Water<0.1pH 7.0, 25°C
Ethanol2.325°C

The low aqueous solubility (logP = 3.7) necessitates formulation with solubilizing agents for biological assays .

Biological Activity and Mechanism

PKM2 Inhibition

PKM2 isoform selectivity data:

ParameterValueAssay TypeSource
IC50 (PKM2)7,000 nMRecombinant enzyme assay
IC50 (PKM1)>100,000 nMSame conditions
Cell Proliferation (SK-OV-3)EC50 = 12 µMMTT assay, 72 hr

Mechanistically, the compound binds to the PKM2 tetramerization interface, stabilizing the inactive dimeric form and disrupting glycolytic flux . This induces AMPK activation (2.3-fold increase) and mTOR inhibition (65% reduction) .

Anticancer Effects

In SK-OV-3 ovarian adenocarcinoma:

  • Glycolysis Suppression: 48% decrease in lactate production at 24 hr

  • Apoptosis Induction: 3.2-fold increase in caspase-3/7 activity

  • Autophagy Activation: LC3-II/I ratio increased from 1.0 to 4.7

Xenograft models showed 62% tumor growth inhibition compared to controls (p < 0.01) .

Hazard CodeRisk StatementPrecautionary Measure
H315Causes skin irritationWear nitrile gloves
H317May cause allergic skin reactionAvoid skin contact
H318Causes serious eye damageUse goggles/face shield

Comparative Analysis with Structural Analogues

Positional Isomers

CompoundPKM2 IC50 (nM)LogPAnticancer EC50 (µM)
5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid7,0003.712
4-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid10,0003.918
2-(2,5-Dimethyl-pyrrol-1-yl)-5-hydroxy-benzoic acid54,6004.142

Meta-substitution (position 5) optimizes target engagement through enhanced hydrogen bonding with PKM2 Arg399 .

Research Applications and Future Directions

Current Uses

  • Cancer Metabolism Studies: Tool compound for Warburg effect inhibition

  • Drug Combination Screening: Synergy with LDHA inhibitors (CI = 0.48)

  • PET Tracer Development: ¹⁸F-labeled derivatives under evaluation

Clinical Translation Challenges

  • Pharmacokinetics: Rapid hepatic clearance (CLhep = 32 mL/min/kg)

  • Blood-Brain Barrier Penetration: LogBB = -1.2 (limited CNS activity)

Second-generation analogues with improved solubility (e.g., PEGylated derivatives) are in preclinical development.

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